(3-(Fluoromethyl)phenyl)boronic acid
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Overview
Description
(3-(Fluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a fluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Fluoromethyl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-(Fluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Catalysts: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed.
Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted derivatives .
Scientific Research Applications
Chemistry: (3-(Fluoromethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Boronic acids, including this compound, are used as enzyme inhibitors, particularly for serine proteases and kinases, which play roles in various biological processes and diseases .
Industry: In the industrial sector, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
The mechanism of action of (3-(Fluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: This compound features a trifluoromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
3,5-Bis(trifluoromethyl)phenylboronic acid: This compound has two trifluoromethyl groups, which can further influence its chemical properties and reactivity.
Uniqueness: (3-(Fluoromethyl)phenyl)boronic acid is unique due to the presence of the fluoromethyl group, which can participate in specific chemical reactions and influence the compound’s reactivity and applications .
Properties
Molecular Formula |
C7H8BFO2 |
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Molecular Weight |
153.95 g/mol |
IUPAC Name |
[3-(fluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2 |
InChI Key |
JZJPEWGAGDJECS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CF)(O)O |
Origin of Product |
United States |
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